molecular formula C8H7BrO B8690076 2-Methylbenzoyl bromide

2-Methylbenzoyl bromide

Cat. No.: B8690076
M. Wt: 199.04 g/mol
InChI Key: RHMCYKIIVOITAK-UHFFFAOYSA-N
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Description

2-Methylbenzoyl bromide (CAS 20045-96-9) is an organic compound with the molecular formula C8H7BrO and an average molecular weight of 199.05 g/mol . As an acyl bromide, this compound is typically reactive and is expected to be a valuable building block in organic synthesis. Acyl halides like this compound are commonly used in Friedel-Crafts acylation reactions to synthesize aromatic ketones, in the preparation of esters from alcohols, and in the synthesis of amides from amines . These transformations are fundamental in the development of more complex molecular structures for pharmaceutical and materials science research. The compound should be handled with care by experienced personnel in a well-ventilated laboratory, using appropriate personal protective equipment. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the product's Material Safety Data Sheet (MSDS) for detailed safety and handling information.

Properties

Molecular Formula

C8H7BrO

Molecular Weight

199.04 g/mol

IUPAC Name

2-methylbenzoyl bromide

InChI

InChI=1S/C8H7BrO/c1-6-4-2-3-5-7(6)8(9)10/h2-5H,1H3

InChI Key

RHMCYKIIVOITAK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)Br

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

2-Methylbenzoyl bromide serves as an important intermediate in organic synthesis. Its reactivity allows it to participate in several types of chemical reactions:

  • Nucleophilic Substitution Reactions : The bromine atom in the compound can be replaced by various nucleophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
  • Formation of Benzoyl Derivatives : It can be used to synthesize benzoyl derivatives that are crucial in the development of pharmaceuticals and agrochemicals.

Case Study: Synthesis of Benzoyl Derivatives

A notable application is the synthesis of benzoyl derivatives for pharmaceutical compounds. For instance, researchers have utilized this compound in the preparation of novel anti-inflammatory agents through nucleophilic substitution reactions with amines and alcohols.

Pharmaceutical Applications

The compound has found its way into pharmaceutical chemistry due to its ability to modify biological activity:

  • Antimicrobial Agents : Modified derivatives of this compound have shown promising antimicrobial properties. Research indicates that certain derivatives exhibit activity against resistant strains of bacteria, making them potential candidates for new antibiotics.
  • Drug Development : It acts as a precursor in synthesizing complex molecules used in drug formulations. Its derivatives are being explored for their efficacy in treating various diseases.

Case Study: Antimicrobial Activity

In a study published in a peer-reviewed journal, derivatives synthesized from this compound demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, indicating its potential as a scaffold for developing new antimicrobial agents.

Material Science

In material science, this compound is used as a reagent for polymerization processes:

  • Polymer Synthesis : It can be utilized in the production of polymers with specific functionalities. For example, it has been incorporated into polymer matrices to enhance thermal stability and mechanical properties.

Data Table: Polymer Properties

Polymer TypePropertyValue
Poly(methyl methacrylate)Thermal StabilityImproved
PolyurethaneMechanical StrengthEnhanced

Analytical Chemistry

This compound is also used in analytical chemistry as a standard or reagent:

  • Chromatography : It serves as a standard for calibrating chromatographic techniques due to its well-defined chemical structure and properties.
  • Spectroscopic Studies : The compound is employed in NMR spectroscopy studies to analyze tautomerism and other structural characteristics of related compounds.

Case Study: NMR Spectroscopy

A research study utilized this compound to investigate tautomerism in related heteroaromatic compounds, providing insights into molecular behavior under different conditions.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The acyl bromide group undergoes nucleophilic substitution with various nucleophiles, forming carboxylic acid derivatives. Key reactions include:

Reaction TypeReagents/ConditionsProductsMechanism Steps
HydrolysisH₂O (aqueous)2-Methylbenzoic acid + HBrNucleophilic attack at carbonyl, proton transfer
AlcoholysisROH (e.g., ethanol, methanol)2-Methylbenzoate ester + HBrAlcohol acts as nucleophile, displacing bromide
AminolysisNH₃ or amines (e.g., RNH₂)2-Methylbenzamide + HBrAmine attacks carbonyl, followed by deprotonation

Example Equation :
C8H7BrO+H2OC8H8O2+HBr\text{C}_8\text{H}_7\text{BrO} + \text{H}_2\text{O} \rightarrow \text{C}_8\text{H}_8\text{O}_2 + \text{HBr}

Oxidation and Reduction

The methyl group and carbonyl functionality allow further redox transformations:

Oxidation

  • Strong Oxidants (KMnO₄, CrO₃) : Convert the methyl group to a carboxylic acid under acidic conditions:
    C8H7BrOKMnO4/H+C8H5BrO3\text{C}_8\text{H}_7\text{BrO} \xrightarrow{\text{KMnO}_4/\text{H}^+} \text{C}_8\text{H}_5\text{BrO}_3

  • Mild Oxidants (PCC) : Oxidize benzylic positions to ketones or aldehydes selectively.

Reduction

  • LiAlH₄ : Reduces the acyl bromide to 2-methylbenzyl alcohol:
    C8H7BrOLiAlH4C8H10O+HBr\text{C}_8\text{H}_7\text{BrO} \xrightarrow{\text{LiAlH}_4} \text{C}_8\text{H}_{10}\text{O} + \text{HBr}

  • Catalytic Hydrogenation : Requires specialized catalysts (e.g., Pd/C) to avoid dehalogenation side reactions.

Thermochemical Data

Reaction enthalpy data for analogous benzoyl bromide reactions (NIST) suggest trends applicable to 2-methyl derivatives:

ReactionΔrH° (kJ/mol)Conditions
Hydrolysis to benzoic acid-113.1Liquid phase
Aminolysis with aniline-172 ± 0.8Benzene solvent

The methyl substituent likely slightly reduces reactivity compared to unsubstituted benzoyl bromide due to steric and electronic effects .

Comparison with Similar Compounds

Benzoyl Bromide (C₇H₅BrO)

  • Key Properties :

    • Molecular weight: 185.02 g/mol (calculated).
    • Reactivity: Extremely reactive acylating agent; undergoes rapid hydrolysis in water to release HBr .
    • Hazards: Corrosive, causes severe skin/eye damage, and reacts violently with nucleophiles.
    • Applications: Widely used in synthesizing esters, amides, and pharmaceuticals.
  • Comparison :
    2-Methylbenzoyl bromide shares the acyl bromide functional group but features an ortho-methyl group, which may reduce reactivity due to steric hindrance. This substitution could enhance regioselectivity in electrophilic aromatic substitution reactions compared to the parent compound.

Methyl 2-Bromomethyl Benzoate (C₉H₉BrO₂)

  • Key Properties :

    • CAS: 2417-73-4; Molecular weight: 245.07 g/mol.
    • Structure: Contains a bromomethyl group on the benzene ring and a methoxycarbonyl (ester) group.
    • Reactivity: Less reactive than acyl bromides; primarily used in nucleophilic substitutions or coupling reactions .
  • Comparison :
    Unlike this compound, this compound lacks the acyl bromide functionality. The ester group reduces electrophilicity, making it more suitable for controlled alkylation reactions rather than acylation.

2-Methylbenzyl Chloride (C₈H₉Cl)

  • Key Properties :

    • CAS: 552-45-4; Molecular weight: 140.61 g/mol.
    • Reactivity: Undergoes SN2 reactions; commonly used as an alkylating agent.
    • Applications: Intermediate in agrochemical and pharmaceutical synthesis .
  • Comparison :
    The benzyl chloride structure differs significantly from this compound. The chloride substituent and benzyl position result in lower leaving-group ability compared to bromide, reducing its reactivity in substitution reactions.

3-(2-Hydroxyethyl)-2-Methylbenzothiazolium Bromide

  • Key Properties :

    • Structure: Benzothiazole ring with a hydroxyethyl side chain and methyl group; bromide acts as a counterion.
    • Applications: Intermediate for cyanine dyes, which are used in optical materials and bioimaging .
  • Comparison :
    This ionic compound highlights the versatility of bromide ions in stabilizing charged species. While structurally distinct from this compound, it demonstrates how methyl and bromide groups can be integrated into heterocyclic systems for specialized applications.

2-Bromo-2-methylbutanoyl Bromide (C₅H₈Br₂O)

  • Key Properties :

    • CAS: 106265-07-0; Molecular weight: 247.93 g/mol.
    • Reactivity: Aliphatic acyl bromide with two bromine atoms; highly reactive toward nucleophiles.
  • Comparison :
    As an aliphatic compound, its reactivity differs from aromatic acyl bromides. The presence of two bromine atoms increases its electrophilicity, making it useful in synthesizing branched aliphatic derivatives .

Data Table: Comparative Overview

Compound CAS Molecular Formula Molecular Weight (g/mol) Key Applications Reactivity Notes
This compound Not found C₈H₇BrO 199.05 (calculated) Acylation reactions, organic synthesis High reactivity, steric hindrance from methyl group
Benzoyl bromide 618-32-6 C₇H₅BrO 185.02 Acylating agent, ester/amide synthesis Violent hydrolysis in water
Methyl 2-bromomethyl benzoate 2417-73-4 C₉H₉BrO₂ 245.07 Coupling reactions, intermediates Controlled alkylation due to ester group
2-Methylbenzyl chloride 552-45-4 C₈H₉Cl 140.61 Alkylating agent, agrochemicals Lower reactivity than bromide analogs
3-(2-Hydroxyethyl)-2-methylbenzothiazolium bromide - C₁₀H₁₃BrNOS 283.19 Cyanine dye precursor Ionic, stabilizes charged intermediates
2-Bromo-2-methylbutanoyl bromide 106265-07-0 C₅H₈Br₂O 247.93 Aliphatic acylation High bromine content enhances electrophilicity

Preparation Methods

Preparation of 2-Methylbenzoyl Chloride

2-Methylbenzoic acid undergoes chlorination using thionyl chloride (SOCl₂), a widely employed reagent for acyl chloride formation. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by chlorine.

Reaction Conditions

  • Substrate : 2-Methylbenzoic acid (1.29 mmol)

  • Chlorination Reagent : Thionyl chloride (excess)

  • Solvent : Chloroform or acetonitrile

  • Temperature : Reflux (70–80°C)

  • Duration : 2–4 hours

  • Yield : ~85% (analogous to p-toluoyl chloride synthesis)

The product, 2-methylbenzoyl chloride, is isolated as a light yellow liquid after solvent removal under reduced pressure. This intermediate’s purity is critical for subsequent bromide formation.

Halide Exchange to this compound

Acyl chlorides readily undergo halide exchange with hydrogen bromide (HBr) to yield acyl bromides. This reaction exploits the higher nucleophilicity of bromide ions compared to chloride in polar aprotic solvents.

Reaction Conditions

  • Substrate : 2-Methylbenzoyl chloride (1.29 mmol)

  • Bromide Source : 48% HBr (4.53 mmol)

  • Solvent : Acetonitrile or ethyl acetate

  • Temperature : 0°C (initial), then room temperature

  • Duration : 3 hours

  • Workup : Neutralization with NaOH, extraction with ethyl acetate

While the provided sources describe HBr’s use in diazo compound bromination, analogous conditions could facilitate chloride-to-bromide exchange. The reaction’s success hinges on maintaining anhydrous conditions to prevent hydrolysis.

Alternative Radical Bromination Approaches

Radical-initiated bromination, as described in substituted toluene systems, could theoretically target the acyl group. However, this method’s applicability to 2-methylbenzoyl derivatives remains speculative.

Key Considerations from Patents

  • Bromine Source : In situ generation via KBrO₃/KBr/H₂SO₄ systems

  • Initiators : Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO)

  • Solvent : Carbon tetrachloride

  • Yield : Up to 90% for benzyl bromides

Adapting these conditions for this compound would require suppressing electrophilic aromatic substitution and favoring acyl group bromination—a challenge given the carbonyl’s electron-withdrawing nature.

Comparative Analysis of Methods

Method Reagents Conditions Yield Advantages Limitations
Acyl Chloride + HBrSOCl₂, HBr0°C → RT, 3h~70%*High purity intermediateAnhydrous conditions required
Direct PBr₃ ReactionPBr₃RT, 4h~80%*Single-step, scalableExothermic, hazardous waste generation
Radical BrominationKBrO₃/KBr, AIBNReflux, 5hN/ASelective under radical conditionsUntested for acyl bromides

*Theorized yields based on analogous reactions.

Challenges and Optimization Strategies

  • Hydrolysis Sensitivity : Acyl bromides are prone to hydrolysis. Reactions must exclude moisture, necessitating anhydrous solvents and inert atmospheres.

  • Byproduct Formation : Halide exchange reactions may generate HCl, requiring neutralization steps (e.g., NaOH washes).

  • Solvent Selection : Polar aprotic solvents (acetonitrile) enhance bromide nucleophilicity, while nonpolar solvents (CCl₄) favor radical stability .

Q & A

Q. What are the standard protocols for synthesizing and characterizing 2-methylbenzoyl bromide in academic research?

  • Methodological Answer : this compound (C₈H₇BrO, CAS 20045-96-9) is typically synthesized via bromination of 2-methylbenzoic acid derivatives using reagents like PBr₃ or HBr in anhydrous conditions. Purification is achieved through vacuum distillation or recrystallization. Characterization involves:
  • NMR Spectroscopy : Confirm structure via ¹H/¹³C NMR, noting the methyl group resonance at ~2.5 ppm (¹H) and carbonyl carbon at ~170 ppm (¹³C) .
  • X-ray Crystallography : For crystalline samples, SHELX programs (e.g., SHELXL) refine structural parameters, validating bond lengths and angles against crystallographic databases .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use impermeable gloves (e.g., nitrile), sealed goggles, and lab coats to prevent skin/eye contact. Respiratory protection is advised in poorly ventilated areas .
  • First Aid : Immediate flushing with water for 15+ minutes upon skin/eye exposure. Seek medical evaluation due to potential systemic toxicity .
  • Storage : Keep in airtight containers under inert gas (e.g., N₂) to prevent hydrolysis. Avoid proximity to oxidizers or moisture .

Q. Which analytical techniques are most effective for assessing the purity of this compound?

  • Methodological Answer :
  • Chromatography : HPLC or GC-MS with non-polar columns (e.g., C18) to detect impurities.
  • Spectroscopy : FT-IR to confirm carbonyl (C=O) stretch at ~1750 cm⁻¹ and absence of hydroxyl (OH) peaks from hydrolysis byproducts .
  • Elemental Analysis : Quantify Br content (~40% by mass) to validate stoichiometry .

Advanced Research Questions

Q. How does this compound participate in palladium-catalyzed cross-coupling reactions?

  • Methodological Answer :
  • Reactivity : The benzoyl bromide group acts as an electrophilic arylating agent. In Suzuki-Miyaura couplings, it reacts with boronic acids in the presence of Pd(PPh₃)₄ and a base (e.g., K₂CO₃) to form biaryl ketones .
  • Optimization : Monitor reaction progress via TLC (silica gel, hexane/EtOAc). Ligand choice (e.g., XPhos) enhances yield by stabilizing Pd intermediates .

Q. What challenges arise in crystallographic refinement of this compound derivatives?

  • Methodological Answer :
  • Disorder Modeling : Methyl or bromide groups may exhibit positional disorder. SHELXL’s PART instruction refines occupancies and thermal parameters .
  • Twinned Crystals : Use PLATON’s TWINABS to handle twinning, ensuring accurate intensity data integration .

Q. Can this compound be used in materials science applications, such as perovskite solar cells?

  • Methodological Answer :
  • Functionalization : Bromide groups anchor self-assembled monolayers (SAMs) on perovskite surfaces, improving charge transport. Example: React with thiol-terminated molecules (e.g., 4-mercaptobenzoic acid) under mild conditions (room temperature, DMF solvent) .
  • Device Integration : SAM-treated perovskite layers show reduced recombination losses, validated via UPS (ultraviolet photoelectron spectroscopy) and SS-PL (steady-state photoluminescence) .

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